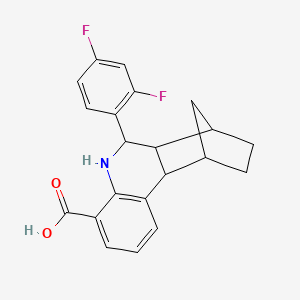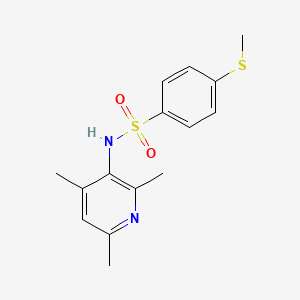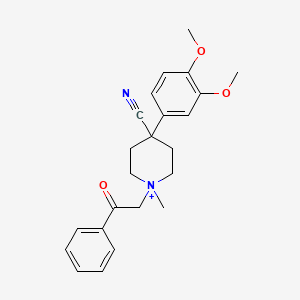![molecular formula C24H15ClIN3O B11069362 3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B11069362.png)
3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of a chlorophenyl group, an indole moiety, and an iodine atom. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Indole Moiety: The indole group can be introduced via a Heck reaction, where the quinazolinone core is coupled with an indole derivative in the presence of a palladium catalyst.
Substitution Reactions: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Coupling Reactions: The indole and quinazolinone moieties can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Scientific Research Applications
3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industrial Applications: Its derivatives may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE include other quinazolinone derivatives and indole-containing molecules. These compounds share structural similarities but may differ in their substituents and biological activities. For instance:
4-Chloroquinazoline: Lacks the indole moiety and iodine atom, resulting in different biological properties.
Indole-3-carbinol: Contains the indole structure but lacks the quinazolinone core, leading to distinct mechanisms of action.
6-Iodoquinazolinone: Similar core structure but without the chlorophenyl and indole groups, affecting its reactivity and applications.
The unique combination of functional groups in 3-(4-CHLOROPHENYL)-2-[(E)-2-(1H-INDOL-3-YL)-1-ETHENYL]-6-IODO-4(3H)-QUINAZOLINONE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H15ClIN3O |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C24H15ClIN3O/c25-16-6-9-18(10-7-16)29-23(28-22-11-8-17(26)13-20(22)24(29)30)12-5-15-14-27-21-4-2-1-3-19(15)21/h1-14,27H/b12-5+ |
InChI Key |
HPZHFTOCRHWIQQ-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)

![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)
![N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B11069300.png)
![5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11069303.png)
![1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11069317.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide](/img/structure/B11069318.png)


![2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide](/img/structure/B11069335.png)

![ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate](/img/structure/B11069354.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11069360.png)
